4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine
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Overview
Description
4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an ethoxyphenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4,4-difluoropiperidine with a suitable aldehyde or ketone to form the intermediate compound. This intermediate is then reacted with 2-ethoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorine atoms and ethoxyphenylamine group contribute to its binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application, but generally, the compound modulates the activity of its target by either activating or inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 4-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
Uniqueness
4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]-2-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O/c1-2-19-13-9-11(3-4-12(13)17)10-18-7-5-14(15,16)6-8-18/h3-4,9H,2,5-8,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQADHKMLWJUVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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